

Basic characterization of "Methyl morpholine-2-carboxylate hydrochloride"

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Compound of Interest

Compound Name:	<i>Methyl morpholine-2-carboxylate hydrochloride</i>
CAS No.:	937063-34-8
Cat. No.:	B1392808

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An In-Depth Technical Guide to **Methyl Morpholine-2-Carboxylate Hydrochloride**

Abstract: This guide provides a comprehensive technical overview of **Methyl Morpholine-2-carboxylate Hydrochloride**, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and purification, detail robust analytical methods for quality control, explore its chemical reactivity, and discuss its strategic application in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.

Core Physicochemical Characterization

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. **Methyl morpholine-2-carboxylate hydrochloride** is a chiral heterocyclic compound whose utility is defined by the interplay between its morpholine core, ester functionality, and its nature as a hydrochloride salt.

Identification and Nomenclature

Accurate identification is critical for sourcing, synthesis, and regulatory compliance. The compound is cataloged under several identifiers across chemical databases.

Parameter	Value	Source(s)
IUPAC Name	methyl morpholine-2-carboxylate;hydrochloride	[1]
Synonyms	Methyl 2-morpholinecarboxylate hydrochloride	[2]
CAS Number	937063-34-8 (Racemic)	[2]
CAS Number	1352709-55-7 ((R)-enantiomer)	[3]
CAS Number	1417789-45-7 ((S)-enantiomer)	
Molecular Formula	C ₆ H ₁₂ ClNO ₃	[2]
Molecular Weight	181.62 g/mol	[2]
InChI Key	DYMNXWIUMADROW-UHFFFAOYSA-N (Racemic)	[1]

Structural Features and Physicochemical Properties

The molecule's structure is deceptively simple, yet each component contributes significantly to its overall behavior. It features a six-membered morpholine ring, which imparts favorable pharmacokinetic properties in drug candidates, such as improved aqueous solubility and metabolic stability.[4] The methyl ester at the C-2 position provides a reactive handle for further synthetic elaboration, while the hydrochloride salt form ensures the compound is typically a stable, crystalline solid with enhanced solubility in polar solvents compared to its free base form.

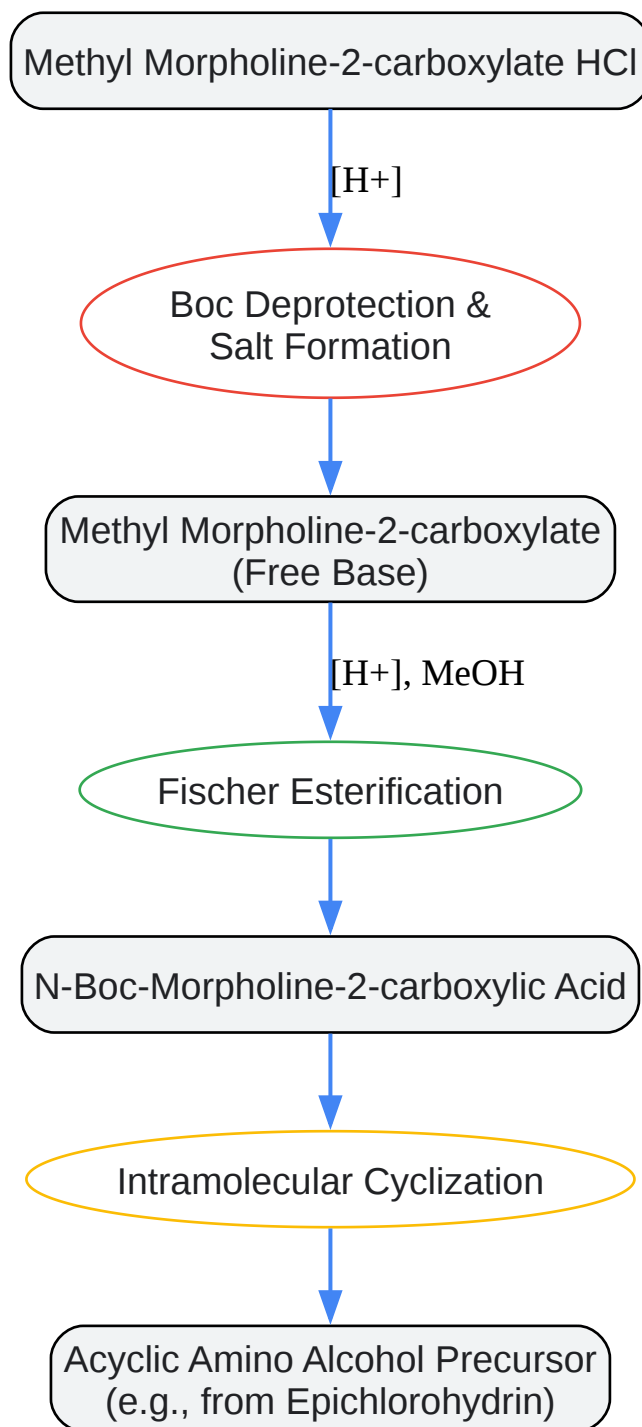
Property	Specification	Rationale and Scientific Insight
Appearance	White to off-white solid	The ionic character of the hydrochloride salt favors the formation of a crystalline lattice, resulting in a solid state at room temperature.
Purity	≥97% (Typical)	For use as a synthetic building block, high purity is essential to prevent the introduction of impurities into subsequent reaction steps, which can complicate purification and reduce yields.
Solubility	Soluble in water and polar protic solvents (e.g., methanol, ethanol).	The protonated amine (ammonium chloride) significantly increases polarity and the potential for hydrogen bonding with water molecules.
Storage	Store under an inert atmosphere, at room temperature, in a dry place.	The compound is hygroscopic and the ester functionality is susceptible to hydrolysis over time, especially in the presence of moisture. An inert atmosphere prevents oxidative degradation.[2]

Synthesis and Purification: A Validated Approach

A reliable and scalable synthesis is paramount for the practical application of any chemical building block. While numerous methods exist for constructing the morpholine scaffold, we present a robust, three-stage pathway starting from common precursors.[5][6] This approach is designed for high throughput and avoids chromatographic purification, a key consideration for process chemistry.[7]

Retrosynthetic Analysis

The logic for the synthesis flows backward from the target molecule. The final salt is formed from its free base, which is the product of a standard esterification. The necessary precursor, morpholine-2-carboxylic acid, can be synthesized from simpler, acyclic starting materials, often involving a nitrogen-protecting group like Boc (tert-butyloxycarbonyl) to control reactivity.



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Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis and Isolation

This protocol synthesizes the target compound via an N-Boc protected intermediate, which ensures clean reactions and high yields.

Stage 1: Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid[7]

- Rationale: This stage constructs the core heterocyclic ring. Starting from a chiral precursor like (S)-epichlorohydrin allows for an enantiomerically pure product. The Boc group protects the amine, preventing it from acting as a competing nucleophile during subsequent steps.
- Methodology:
 - A solution of (S)-epichlorohydrin is reacted with an appropriate amino alcohol derivative under basic conditions to form an acyclic intermediate.
 - This intermediate undergoes intramolecular cyclization, often promoted by a base like sodium hydride (NaH), to close the morpholine ring.
 - The primary alcohol of the resulting N-Boc-2-hydroxymethylmorpholine is then oxidized to a carboxylic acid. A common method involves oxidation with sodium hypochlorite (NaOCl) in the presence of a catalyst.[8]
 - Work-up: The reaction is quenched, and the pH is adjusted to <2 with concentrated HCl. This protonates the carboxylic acid, allowing it to be extracted from the aqueous phase into an organic solvent like dichloromethane (CH₂Cl₂). The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-protected acid.

Stage 2: Fischer Esterification to form N-Boc-Methyl Morpholine-2-carboxylate

- Rationale: This classic reaction converts the carboxylic acid to its corresponding methyl ester.[9] The reaction is an equilibrium, so using methanol as the solvent drives the reaction

toward the product side by Le Châtelier's principle.[10] A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

- Methodology:
 - Dissolve the N-Boc-morpholine-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol.
 - Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H_2SO_4 , ~0.1 eq).
 - Allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
 - Work-up: Cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the protected ester.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

- Rationale: The final step removes the Boc protecting group and simultaneously forms the desired hydrochloride salt. This is efficiently achieved by treating the protected ester with a strong acid.
- Methodology:
 - Dissolve the crude N-Boc-methyl morpholine-2-carboxylate from the previous step in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane or methanol.
 - Bubble anhydrous HCl gas through the solution or, more conveniently, add a solution of HCl in dioxane (e.g., 4 M) in slight excess.
 - Stir the mixture at room temperature for 1-2 hours. The product will typically precipitate out of the solution as a white solid.
 - Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

- Dry the resulting white solid under high vacuum to obtain the final product, **Methyl morpholine-2-carboxylate hydrochloride**.

Analytical Characterization and Quality Control

A self-validating protocol requires robust analytical methods to confirm the identity, purity, and integrity of the final compound.

Spectroscopic and Spectrometric Analysis

While experimental spectra are the gold standard, the following predictions, based on established chemical principles and data from related structures, serve as a reliable guide for characterization.[\[11\]](#)[\[12\]](#)

Technique	Expected Observations
¹ H NMR	δ (ppm) ~9.0-10.0 (br s, 2H, -NH ₂ ⁺), 4.2-4.4 (m, 1H, H-2), 4.0-4.1 (m, 1H, H-6eq), 3.8-3.9 (m, 1H, H-3eq), 3.75 (s, 3H, -OCH ₃), 3.6-3.7 (m, 1H, H-6ax), 3.2-3.4 (m, 2H, H-5), 3.0-3.2 (m, 1H, H-3ax). The broad signal for the ammonium protons is characteristic. The proton at C-2 will be a multiplet due to coupling with the C-3 protons.
¹³ C NMR	δ (ppm) ~169-171 (C=O), ~66-68 (C-6), ~63-65 (C-2), ~52-54 (-OCH ₃), ~44-46 (C-3), ~42-44 (C-5). The ester carbonyl is the most downfield signal. The carbons adjacent to oxygen (C-2, C-6) are significantly downfield compared to those adjacent only to nitrogen.
FT-IR	ν (cm ⁻¹) 2400-2800 (broad, -NH ₂ ⁺ stretch), 1740-1755 (strong, C=O ester stretch), 1200-1250 (strong, C-O ester stretch), 1090-1120 (strong, C-O-C ether stretch). The broad ammonium stretch is a key diagnostic feature of the hydrochloride salt.
Mass Spec (ESI+)	m/z 146.08 ([M+H] ⁺ for free base C ₆ H ₁₁ NO ₃), 114.07 (loss of -OCH ₂), 86.06 (loss of -COOCH ₃). Mass spectrometry will detect the protonated molecular ion of the free base.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile compounds. For a polar, chiral compound like an amino acid ester hydrochloride, a reverse-phase method is most suitable.[\[13\]](#)[\[14\]](#)

- Principle of the Method: The compound is separated on a non-polar stationary phase (C18) using a polar mobile phase. Purity is determined by integrating the area of the main product

peak relative to the total area of all detected peaks.

- Detailed HPLC Protocol:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size). Justification: Provides excellent retention and resolution for moderately polar organic molecules.
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Justification: TFA acts as an ion-pairing agent, improving peak shape for the amine, and provides an acidic pH to ensure the amine remains protonated.
 - Mobile Phase B: 0.1% TFA in Acetonitrile. Justification: Acetonitrile is a common organic modifier that provides good elution strength for reverse-phase chromatography.
 - Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. Justification: A gradient elution is necessary to elute any potential impurities with a wide range of polarities.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm. Justification: While the molecule lacks a strong chromophore, detection at low wavelengths allows for visualization of the ester carbonyl group.
 - Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 1 mL of Mobile Phase A.
 - Acceptance Criteria: Purity \geq 97.0% (area percent).

Chemical Reactivity and Synthetic Applications

The utility of **Methyl morpholine-2-carboxylate hydrochloride** as a building block stems from its well-defined reactive sites, which allow for controlled and predictable synthetic transformations.

Key Reactive Centers

The molecule's reactivity is governed by the secondary amine (present as an ammonium salt) and the methyl ester.

Site A: Secondary Amine
(Nucleophilic / Basic)

Site B: Ester Carbonyl
(Electrophilic)

mol

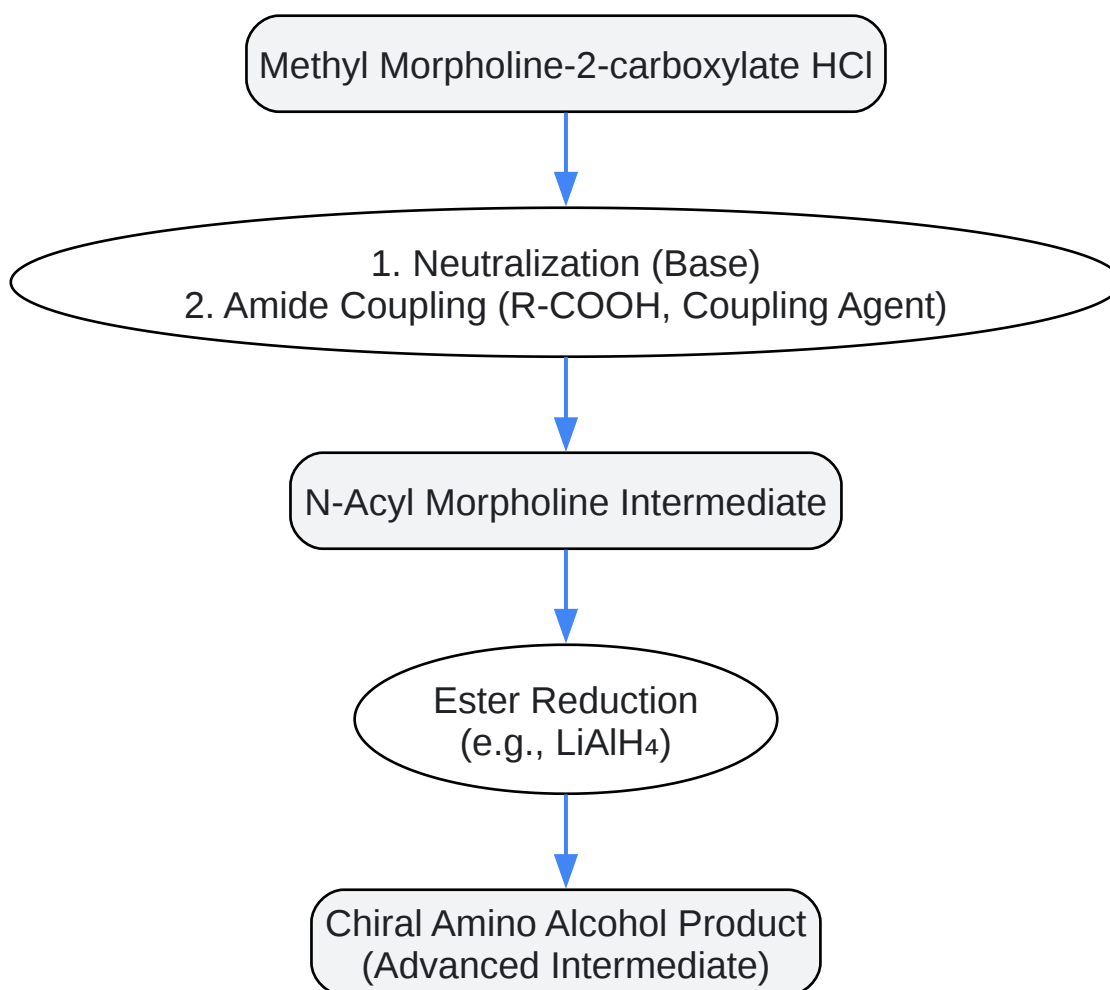
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Caption: Primary reactive sites on the free base form.

- Site A (Secondary Amine): In its hydrochloride salt form, the amine is protonated and non-nucleophilic. However, upon neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), the lone pair is restored, transforming it into a potent nucleophile. This allows for N-alkylation, N-acylation, N-arylation, and other amine-centric reactions.
- Site B (Ester Carbonyl): The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. This allows for reactions such as hydrolysis (conversion back to the carboxylic acid), saponification (base-mediated hydrolysis), amidation (reaction with amines to form amides), or transesterification (reaction with other alcohols).

Strategic Role in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.^[4] Its presence often confers advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties. **Methyl morpholine-2-carboxylate hydrochloride** serves as a versatile starting point for introducing this scaffold.



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Caption: Workflow for incorporating the building block.

- Expert Insight: A common synthetic strategy involves first neutralizing the hydrochloride to unmask the secondary amine. This free amine can then undergo amide bond formation with a carboxylic acid of interest (a common step in building drug candidates), yielding an N-acyl morpholine derivative. The ester at the C-2 position can then be selectively reduced (e.g., with lithium aluminum hydride) to the corresponding primary alcohol. This entire sequence transforms the initial building block into a more complex chiral amino alcohol, ready for further functionalization, without altering the core morpholine scaffold.

Safety and Handling

Adherence to safety protocols is non-negotiable in a research environment. **Methyl morpholine-2-carboxylate hydrochloride** possesses moderate hazards that require appropriate handling procedures.^[2]

GHS Hazard Identification

Pictogram	Code	Hazard Statement	Classification
	H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H315	Causes skin irritation	Skin Corrosion/Irritation (Category 2)	
H319	Causes serious eye irritation	Serious Eye Damage/Irritation (Category 2A)	
H335	May cause respiratory irritation	Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation	

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
- **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
- **Handling Practices:** Avoid generating dust. Use spark-proof tools and avoid sources of ignition. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **Spill Response:** In case of a spill, cordon off the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures.

Conclusion

Methyl morpholine-2-carboxylate hydrochloride is a high-value building block whose utility is firmly established by its structural features. The combination of a pharmaceutically-privileged morpholine core, a synthetically versatile ester handle, and its formulation as a stable, easy-to-handle hydrochloride salt makes it an indispensable tool for medicinal chemists. The protocols and data presented herein provide a validated framework for its synthesis, analysis, and strategic implementation in the development of novel chemical entities.

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